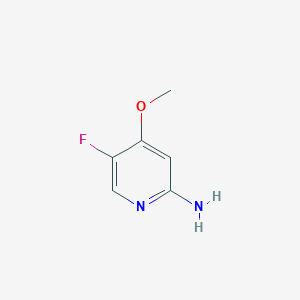

5-Fluoro-4-methoxypyridin-2-amine

Description

5-Fluoro-4-methoxypyridin-2-amine (CAS: 1369766-95-9) is a pyridine derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 4-position, and an amine group at the 2-position. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

5-fluoro-4-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |

InChI Key |

GWXFNRKIHIPODB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypyridin-2-amine typically involves the introduction of fluorine and methoxy groups into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst. The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of 5-Fluoro-4-methoxypyridin-2-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of fluorine activates the pyridine ring for displacement, particularly at the para position relative to the amino group.

Mechanistic Insight : The fluorine atom’s electronegativity polarizes the C–F bond, making it susceptible to attack by nucleophiles. Steric hindrance from the adjacent methoxy group can slow reaction rates .

Electrophilic Substitution Reactions

Mechanistic Insight : The amino group’s strong activating effect dominates over the deactivating fluorine, but steric factors from the methoxy group limit substitution at position 6 .

Coupling Reactions

The amino group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl structures.

Mechanistic Insight : The amino group acts as a directing group, facilitating oxidative addition of palladium to the pyridine ring .

Redox Transformations

The compound participates in oxidation and reduction reactions, primarily targeting the amino group.

Mechanistic Insight : The amino group’s basicity influences its susceptibility to redox reactions, with protonation often required for efficient transformation .

Functional Group Interconversion

The methoxy group can be demethylated or converted to other functionalities.

Complexation and Biological Interactions

The compound forms coordination complexes with transition metals, leveraging the amino and pyridinic nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate:

5-Fluoro-4-methoxypyridin-2-amine is being investigated as a potential pharmaceutical intermediate due to its ability to interact with various biological targets. The presence of the fluorine and methoxy groups may enhance its binding affinity to specific receptors or enzymes, making it a candidate for further pharmacological studies.

Anticancer Properties:

Research has indicated that compounds related to 5-Fluoro-4-methoxypyridin-2-amine exhibit anticancer activities. For instance, studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. The mechanism often involves targeting specific signaling pathways implicated in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival .

Toxicity Studies:

In exploratory toxicology studies involving similar compounds, hepatobiliary toxicity was observed. This highlights the importance of understanding the metabolic pathways of such compounds to mitigate potential side effects while enhancing therapeutic efficacy .

Biological Research

Biological Activity:

The biological activity of 5-Fluoro-4-methoxypyridin-2-amine has been explored through various assays. For example, it has been evaluated for its antibacterial and antifungal properties against several strains. The effectiveness of these compounds often correlates with their structural characteristics, which influence their interaction with microbial targets .

Molecular Docking Studies:

Molecular docking studies have been conducted to elucidate the binding interactions between 5-Fluoro-4-methoxypyridin-2-amine and target proteins. These studies provide insights into how structural modifications can enhance biological activity and help in the design of more potent derivatives .

Materials Science

Synthesis of Derivatives:

The synthesis of 5-Fluoro-4-methoxypyridin-2-amine typically involves selective fluorination methods. For instance, Selectfluor® is commonly used as a reagent for introducing the fluorine atom at the desired position on the pyridine ring. This compound can serve as a precursor for synthesizing various derivatives that may possess enhanced properties for applications in materials science .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Research Findings and Trends

- Electronic Effects : Fluorine and methoxy groups in 5-Fluoro-4-methoxypyridin-2-amine create a balance of electron withdrawal and donation, making it versatile in medicinal chemistry. Pyrimidine analogues, however, often exhibit stronger hydrogen-bonding due to additional nitrogen atoms .

- Synthetic Utility : Halogenated derivatives (e.g., bromo, chloro) are preferred for cross-coupling reactions, while methoxy-substituted compounds are leveraged for their steric and electronic profiles in target-specific drug design .

- Biological Activity : Pyrimidine derivatives generally show higher affinity for enzymatic targets compared to pyridines, as seen in thymidylate synthase inhibition studies .

Biological Activity

5-Fluoro-4-methoxypyridin-2-amine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, which influences its chemical reactivity and interactions with biological targets.

The molecular formula of 5-Fluoro-4-methoxypyridin-2-amine is C6H7FN2O, with a molecular weight of 142.13 g/mol. The synthesis typically involves selective fluorination of pyridine derivatives, often using reagents like Selectfluor® to introduce the fluorine atom at the desired position. The unique arrangement of substituents contributes to its reactivity and potential applications in various fields, particularly in pharmacology.

Biological Activity

Research indicates that 5-Fluoro-4-methoxypyridin-2-amine may interact with various biological targets, enhancing its binding affinity due to the presence of fluorine and methoxy groups. Its potential therapeutic properties have been explored in several studies:

- Toxicological Studies : A study on the hepatotoxicity of related compounds revealed that certain metabolite pathways, including P450-mediated oxidative metabolism, could lead to liver damage in animal models. This suggests that while the compound may have therapeutic potential, careful evaluation of its metabolic pathways is necessary to mitigate toxicity risks .

- Antimicrobial Activity : Related compounds, such as 4'-thio-5-fluorouridine, have shown significant inhibitory effects against various bacterial strains, including resistant strains of Streptococcus faecium. This indicates that modifications in similar pyridine derivatives could yield compounds with potent antimicrobial properties .

- Neuromedin U Receptor Interaction : Another study highlighted a derivative (NY0116) that demonstrated activity on neuromedin U receptors, showing effective modulation of intracellular calcium signaling and significant effects on body weight management in obese mice. This suggests potential applications in metabolic disorders .

Case Studies and Research Findings

The mechanism by which 5-Fluoro-4-methoxypyridin-2-amine exerts its biological effects is not fully elucidated but appears to involve interactions with specific receptors and enzymes influenced by its functional groups. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Fluoro-4-methoxypyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution on fluorinated pyridine precursors. For example:

- Start with pentafluoropyridine (or a derivative) and sequentially introduce substituents.

- Step 1: Fluorine at the 5-position can be retained by selective substitution.

- Step 2: Introduce the methoxy group via alkoxyde substitution (e.g., sodium methoxide) under controlled temperature (40–60°C) in anhydrous DMF .

- Step 3: The amine group at the 2-position can be introduced using ammonia gas or ammonium chloride under high-pressure conditions.

Optimization Tips: - Monitor reaction progress via HPLC or TLC to avoid over-substitution.

- Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

Q. What analytical techniques are critical for characterizing 5-Fluoro-4-methoxypyridin-2-amine?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (critical for studying bioactivity) .

- IR Spectroscopy: Confirms NH₂ and OCH₃ functional groups via N–H (3300 cm⁻¹) and C–O (1250 cm⁻¹) stretches.

Q. What safety protocols are essential when handling fluorinated pyridine derivatives like 5-Fluoro-4-methoxypyridin-2-amine?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal: Segregate fluorinated waste and collaborate with certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic effect of the 4-methoxy group influence the reactivity of 5-Fluoro-4-methoxypyridin-2-amine in cross-coupling reactions?

Methodological Answer:

- The methoxy group is electron-donating, which deactivates the pyridine ring toward electrophilic substitution but enhances stability in Suzuki-Miyaura coupling .

- Experimental Design:

Q. How can researchers resolve contradictions in reported yields for fluorinated pyridine amination reactions?

Methodological Answer:

- Root Cause Analysis:

- Variable yields often arise from competing hydrolysis of intermediates or incomplete substitution .

- Mitigation Strategies:

Q. What computational methods are effective for predicting the biological activity of 5-Fluoro-4-methoxypyridin-2-amine derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict electron-rich sites for biomolecular interactions.

- Molecular Docking: Use software like AutoDock Vina to simulate binding with target proteins (e.g., kinases or GPCRs).

- QSAR Models: Train regression models on fluorinated pyridine datasets to correlate substituent effects with bioactivity .

Q. How can researchers design stability studies for 5-Fluoro-4-methoxypyridin-2-amine under physiological conditions?

Methodological Answer:

- Hydrolytic Stability:

- Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm.

- Compare with acidic (pH 2.0) and basic (pH 9.0) conditions to assess pH sensitivity.

- Photostability: Expose to UV light (300–400 nm) and quantify decomposition products using LC-MS/MS .

Q. What strategies mitigate low yields in multi-step syntheses of fluorinated pyridines?

Methodological Answer:

- Intermediate Trapping: Use protecting groups (e.g., Boc for amines) to prevent side reactions.

- Flow Chemistry: Enhance reproducibility by controlling residence time and temperature in continuous reactors.

- Catalyst Screening: Test Pd/C, CuI, or Ni catalysts for C–N bond formation under microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.